BENGHE Foundational & Exploratory

Check Availability & Pricing

2-methyl-6-piperazin-1-ylpyrazine chemical
properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-methyl-6-piperazin-1-ylpyrazine

Cat. No.: B1369424

An In-depth Technical Guide to 2-methyl-6-(piperazin-1-yl)pyrazine for Drug Discovery
Professionals

Authored by a Senior Application Scientist
Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged
scaffolds is a cornerstone of rational drug design. 2-methyl-6-(piperazin-1-yl)pyrazine emerges
as a compound of significant interest, embodying the fusion of two well-established
pharmacophores: the pyrazine ring and the piperazine moiety. The pyrazine core is a key
feature in numerous biologically active molecules and natural products, prized for its role in
various therapeutic agents, including anticancer and anti-inflammatory drugs.[1] Concurrently,
the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals,
particularly those targeting the central nervous system (CNS), owing to its ability to modulate
physicochemical properties like solubility and to interact with a multitude of biological targets.[2]

[3][4]

This technical guide provides a comprehensive overview of 2-methyl-6-(piperazin-1-yl)pyrazine,
intended for researchers, medicinal chemists, and drug development scientists. We will delve
into its core chemical properties, propose a robust synthetic pathway, and discuss its profound
potential as a molecular scaffold for developing next-generation therapeutics. The insights
herein are grounded in established chemical principles and aim to equip scientists with the
foundational knowledge required to leverage this compound in their research endeavors.
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Core Molecular Structure and Identifiers

The fundamental identity of a compound is anchored by its structure and standardized
nomenclature. 2-methyl-6-(piperazin-1-yl)pyrazine is a disubstituted pyrazine, featuring a
methyl group at the 2-position and a piperazine ring linked via a nitrogen atom to the 6-position.

Figure 1: 2D Structure of 2-methyl-6-(piperazin-1-yl)pyrazine.

The key identifiers for this compound are summarized below for unambiguous reference in
research and procurement.

Identifier Value Source(s)

2-methyl-6-(piperazin-1-

IUPAC Name Jpyrazine [5]
CAS Number 51047-59-7 [6][71[8]
Molecular Formula CoH14Na4 [51[6]
Molecular Weight 178.23 g/mol [6][7]
Appearance Light brown to brown solid [7]

CC1=NC(=CN=C1)N2CCNCC
SMILES , 6]

INChl=1S/C9H14N4/c1-8-6-11-
InChl 7-9(12-8)13-4-2-10-3-5-13/h6- [5]
7,10H,2-5H2,1H3

ZQAVHWZTBHGKFK-
InChIKey [5]
UHFFFAOYSA-N

Physicochemical Properties: A Drug Discovery
Perspective

The viability of a compound as a drug candidate is critically dependent on its physicochemical
properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.bocsci.com/2-methyl-6-piperazin-1-ylpyrazine-cas-51047-59-7-item-24399.html
https://www.chemscene.com/product/51047-59-7.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB2172770_EN.htm
https://www.bldpharm.com/products/51047-59-7.html
https://www.bocsci.com/2-methyl-6-piperazin-1-ylpyrazine-cas-51047-59-7-item-24399.html
https://www.chemscene.com/product/51047-59-7.html
https://www.chemscene.com/product/51047-59-7.html
https://www.chemicalbook.com/ProductChemicalPropertiesCB2172770_EN.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB2172770_EN.htm
https://www.chemscene.com/product/51047-59-7.html
https://www.bocsci.com/2-methyl-6-piperazin-1-ylpyrazine-cas-51047-59-7-item-24399.html
https://www.bocsci.com/2-methyl-6-piperazin-1-ylpyrazine-cas-51047-59-7-item-24399.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Below is a table of key computed properties for 2-methyl-6-(piperazin-1-yl)pyrazine, which are
instrumental in early-stage drug development for predicting its behavior.
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Value
(Predicted/Comput
ed)

Property

Significance in
Source
Drug Development

Boiling Point 347.6 £42.0°C

Indicates thermal
stability under various [7]

processing conditions.

pKa 8.65+0.10

The basicity of the
piperazine nitrogen
influences salt

formation, solubility, [7]
and receptor

interaction at

physiological pH.

LogP 0.19462

Alow LogP value

suggests good
hydrophilicity, which is

often correlated with
favorable aqueous [6]
solubility but may

require optimization

for membrane

permeability.

Topological Polar
Surface Area (TPSA)

41.05 A2

This value is well

within the desirable

range (<140 A2) for

good oral

bioavailability, [6]
suggesting the

molecule is likely to

cross the intestinal

membrane.
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Conforms to Lipinski's
Hydrogen Bond Rule of Five (<5),
Donors favorable for oral

absorption.

Conforms to Lipinski's

Hydrogen Bond 4 Rule of Five (<10), 6]
Acceptors favorable for oral
absorption.

A low number of

rotatable bonds (<10)

is associated with

higher bioavailability
Rotatable Bonds 1 and better binding [6]

affinity due to reduced

conformational

entropy loss upon

binding.

Expert Insight: The computed properties of 2-methyl-6-(piperazin-1-yl)pyrazine present a
promising profile for a drug scaffold. Its TPSA is particularly noteworthy, suggesting a high
probability of good cell permeability and oral bioavailability. The pKa indicates that at
physiological pH (7.4), a significant portion of the molecules will be protonated at the distal
piperazine nitrogen. This positive charge can be exploited for enhancing solubility through salt
formation and for forming key ionic interactions with biological targets, such as the acidic
residues (aspartate, glutamate) in enzyme active sites or receptor binding pockets.

Synthesis and Purification Protocol

While a specific published synthesis for 2-methyl-6-(piperazin-1-yl)pyrazine is not readily
available, a reliable and scalable synthesis can be designed based on well-established
methodologies for constructing arylpiperazines. The most direct approach is a nucleophilic
aromatic substitution (SNAr) reaction between a halogenated methylpyrazine and piperazine.

Causality Behind Experimental Choices: The choice of 2-chloro-6-methylpyrazine as a starting
material is strategic; the chlorine atom is a good leaving group, and its displacement is
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activated by the electron-withdrawing nitrogen atoms within the pyrazine ring. Using an excess
of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to

neutralize the HCI byproduct, simplifying the reaction setup. A polar aprotic solvent like DMSO

is chosen to facilitate the SNAr reaction by solvating the cationic intermediates.

Aqueous Workup T~ Purification " ( 2-methyl-6-(piperazin-1-yl)pyrazine |
H: Extract with EtOAc) 7 N (Silica Gel Col Q (Final Product) 4

Click to download full resolution via product page

Figure 2: Synthetic workflow for 2-methyl-6-(piperazin-1-yl)pyrazine.

Step-by-Step Experimental Protocol

e Reaction Setup: To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in dimethyl sulfoxide
(DMSO, 5 mL per mmol of starting material), add piperazine (5.0 eq).

e Heating: Stir the reaction mixture in a sealed vessel at 120 °C for 12 hours. Monitor the
reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is
consumed.

o Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL)
and extract with ethyl acetate (3 x 30 mL). The use of a robust organic solvent like ethyl
acetate ensures efficient extraction of the product from the aqueous phase.

e Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual
DMSO and water. Dry the organic layer over anhydrous sodium sulfate.

e Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced
pressure to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel. A
gradient elution system, starting with 100% dichloromethane and gradually increasing the
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polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective for
separating the product from residual piperazine and other impurities.

o Characterization: Collect the fractions containing the pure product, combine them, and
remove the solvent under reduced pressure to yield 2-methyl-6-(piperazin-1-yl)pyrazine as a
solid. Confirm the structure and purity using *H NMR, 3C NMR, and mass spectrometry.

Anticipated Spectral Characterization

While experimental spectra are not publicly cataloged, the structure of 2-methyl-6-(piperazin-1-
yl)pyrazine allows for a confident prediction of its key spectral features. This serves as a
benchmark for researchers to validate their synthetic product.

¢ IH NMR: The spectrum should exhibit distinct signals corresponding to the different proton
environments.

o Pyrazine Protons: Two singlets (or narrow doublets due to long-range coupling) are
expected in the aromatic region (~8.0-8.5 ppm), corresponding to the two protons on the
pyrazine ring.

o Piperazine Protons: Two sets of triplets (or complex multiplets) are expected. The four
protons adjacent to the pyrazine ring will be deshielded (~3.6-3.8 ppm), while the four
protons adjacent to the NH group will appear further upfield (~3.0-3.2 ppm). The NH
proton itself will likely appear as a broad singlet.

o Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed
in the upfield region (~2.5 ppm).[9]

e 13C NMR: The spectrum will show 9 distinct carbon signals, including four for the pyrazine
ring, four for the piperazine ring, and one for the methyl group.

e Mass Spectrometry (El or ESI): The primary confirmation will be the molecular ion peak. For
electrospray ionization (ESI+), the expected peak would be [M+H]* at m/z = 179.24.[6][7]

Pharmacological Significance and Applications in
Drug Discovery
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The true value of 2-methyl-6-(piperazin-1-yl)pyrazine lies in its potential as a versatile scaffold
for building libraries of drug candidates. The pyrazine and piperazine moieties are not merely
structural spacers; they are potent pharmacophores that contribute to a wide array of biological
activities.[10][11]

Key Therapeutic Areas of Interest:

e Oncology: Pyrazine derivatives are found in several kinase inhibitors. The piperazine group
can be functionalized to introduce side chains that target specific pockets in enzymes like
Src or Abl kinases, a strategy successfully employed in drugs like Dasatinib.[12]

o Central Nervous System (CNS) Disorders: The piperazine scaffold is a hallmark of many
antipsychotic, antidepressant, and anxiolytic drugs.[2][3] The distal nitrogen of the piperazine
ring in the title compound is a prime handle for modification, allowing for the introduction of
various aryl or alkyl groups to modulate activity and selectivity for dopamine, serotonin, or
other CNS receptors.

« Infectious Diseases: Both heterocycles are present in various antimicrobial, antifungal, and
antitubercular agents.[4][10] The molecule can serve as a starting point for developing new
agents to combat drug-resistant pathogens.
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Figure 3: Relationship between the scaffold, its pharmacophores, and potential therapeutic

areas.

Conclusion

2-methyl-6-(piperazin-1-yl)pyrazine is more than just a chemical entity; it is a strategically
designed building block for medicinal chemistry. Its combination of a pyrazine core and a
modifiable piperazine ring, coupled with favorable predicted physicochemical properties, makes
it an exceptionally valuable starting point for drug discovery campaigns. This guide has
provided the essential technical information—from its fundamental properties and a robust
synthetic protocol to its potential applications—to empower researchers to effectively utilize this
compound. As the demand for novel therapeutics continues to grow, scaffolds like 2-methyl-6-
(piperazin-1-yl)pyrazine will undoubtedly play a crucial role in the development of the next
generation of medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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